
4'-(Dimethylamino)-2',3-dimethyl-4-nitroazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with an appropriate aromatic compound. One common method involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as dimethylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products
Reduction: The major product is the corresponding hydrazo compound.
Substitution: Products depend on the specific substituent introduced, such as nitro or sulfonic acid groups.
科学研究应用
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of colored polymers and as a dye in textiles.
作用机制
The mechanism of action of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene involves its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes, making the compound useful in biological staining and drug delivery applications.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the azo bond and nitro group.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a benzene ring and lacks the nitro group.
4-Dimethylaminoantipyrine: Contains a pyrazolone ring and is used as an analgesic.
Uniqueness
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its azo bond also contributes to its vivid coloration, making it valuable as a dye and indicator.
属性
CAS 编号 |
199791-29-2 |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC 名称 |
N,N,3-trimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-14(19(3)4)6-7-15(11)18-17-13-5-8-16(20(21)22)12(2)9-13/h5-10H,1-4H3 |
InChI 键 |
LLWSKRIIZBCGAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


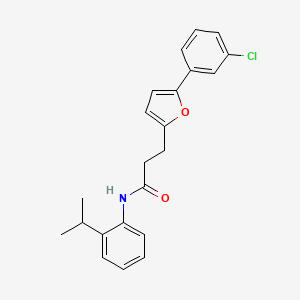
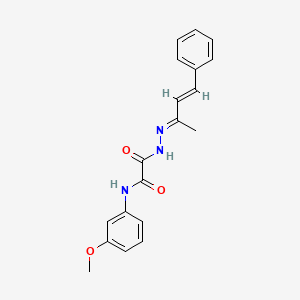
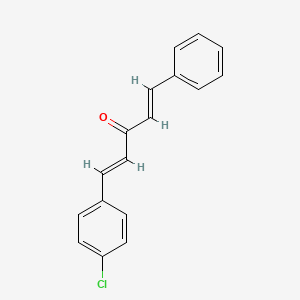

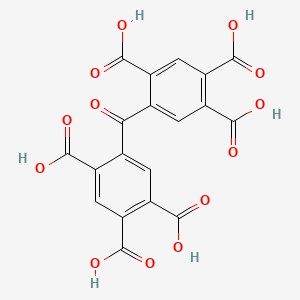


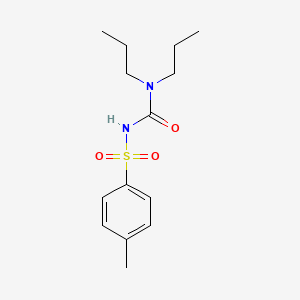
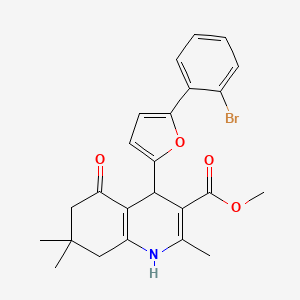
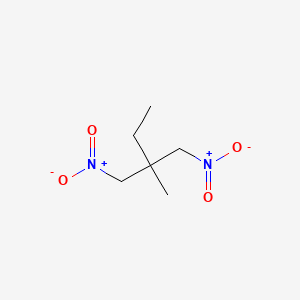

![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


